Cas no 1895578-39-8 (2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol)

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol structure
1895578-39-8 structure
商品名:2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
CAS番号:1895578-39-8
MF:C10H10ClN3O
メガワット:223.658900737762
CID:6051753
PubChem ID:136968436

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
    • 1895578-39-8
    • EN300-1985130
    • インチ: 1S/C10H10ClN3O/c1-14-10(12)5-8(13-14)7-4-6(11)2-3-9(7)15/h2-5,15H,12H2,1H3
    • InChIKey: XKNHJBKJQLFNGI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C1C=C(N)N(C)N=1)O

計算された属性

  • せいみつぶんしりょう: 223.0512396g/mol
  • どういたいしつりょう: 223.0512396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 64.1Ų

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1985130-10.0g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
10g
$4852.0 2023-06-02
Enamine
EN300-1985130-0.25g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
0.25g
$1038.0 2023-06-02
Enamine
EN300-1985130-1.0g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
1g
$1129.0 2023-06-02
Enamine
EN300-1985130-0.05g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
0.05g
$948.0 2023-06-02
Enamine
EN300-1985130-0.1g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
0.1g
$993.0 2023-06-02
Enamine
EN300-1985130-0.5g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
0.5g
$1084.0 2023-06-02
Enamine
EN300-1985130-2.5g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
2.5g
$2211.0 2023-06-02
Enamine
EN300-1985130-5.0g
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol
1895578-39-8
5g
$3273.0 2023-06-02

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol 関連文献

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenolに関する追加情報

Introduction to 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol (CAS No. 1895578-39-8)

2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol (CAS No. 1895578-39-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a 4-chlorophenol moiety and a 5-amino-1-methyl-1H-pyrazol-3-yl substituent. These structural elements contribute to its distinct chemical and biological properties, making it a promising candidate for various pharmaceutical and biochemical studies.

The synthesis of 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-chlorophenol with a suitable pyrazole derivative, typically under mild conditions to ensure high yields and purity. The resulting compound exhibits excellent solubility in polar solvents, which facilitates its use in various experimental setups.

In terms of its biological activity, 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol has shown promising results in preliminary studies. Recent research has demonstrated its potential as an anti-inflammatory agent, with studies indicating that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a valuable candidate for the development of new treatments for inflammatory diseases.

Furthermore, the compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol possesses significant antioxidant activity, as evidenced by its ability to scavenge free radicals and protect cells from oxidative damage.

The pharmacokinetic profile of 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol has also been explored. Initial findings suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a compound to be considered for drug development. Its good bioavailability and low toxicity profile make it an attractive candidate for further preclinical and clinical studies.

In addition to its therapeutic potential, 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol has been used as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce additional functional groups or modify existing ones, thereby expanding its range of applications. This makes it a valuable tool in the design and synthesis of new compounds with tailored properties.

The safety profile of 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol is another important aspect that has been extensively evaluated. Toxicity studies have shown that it is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, as with any new compound, further research is needed to fully understand its long-term safety and potential interactions with other drugs or biological systems.

In conclusion, 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-chlorophenol (CAS No. 1895578-39-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activity and safety profile, make it an exciting candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, paving the way for innovative therapeutic solutions.

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